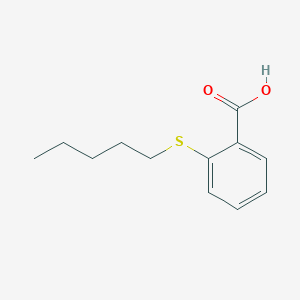

2-(n-Pentylthio)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(n-Pentylthio)benzoic acid is an organic compound with the molecular formula C12H16O2S It is a derivative of benzoic acid where a pentylthio group is attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(n-Pentylthio)benzoic acid typically involves the introduction of a pentylthio group to a benzoic acid derivative. One common method is the nucleophilic substitution reaction where a halogenated benzoic acid derivative reacts with pentanethiol in the presence of a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(n-Pentylthio)benzoic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the pentylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Benzyl alcohol derivatives.

Substitution: Nitrobenzoic acids, halobenzoic acids.

Applications De Recherche Scientifique

2-(n-Pentylthio)benzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-(n-Pentylthio)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The pentylthio group can enhance the lipophilicity of the compound, allowing it to interact more effectively with hydrophobic regions of proteins. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.

Comparaison Avec Des Composés Similaires

- 2-(n-Butylthio)benzoic acid

- 2-(n-Hexylthio)benzoic acid

- 2-(n-Octylthio)benzoic acid

Comparison: 2-(n-Pentylthio)benzoic acid is unique due to the specific length of its alkyl chain, which can influence its physical and chemical properties. Compared to its shorter or longer chain analogs, it may exhibit different solubility, reactivity, and biological activity. The pentyl chain provides a balance between hydrophobicity and steric effects, making it a versatile compound for various applications.

Activité Biologique

Overview

2-(n-Pentylthio)benzoic acid is an organic compound characterized by its unique pentylthio group attached to a benzoic acid structure. This compound exhibits a range of biological activities that can be attributed to its chemical properties and interactions with biological systems. Understanding these activities is crucial for potential applications in pharmaceuticals and biochemistry.

- Molecular Formula : C12H16O2S

- IUPAC Name : 2-pentylsulfanylbenzoic acid

- Structure : The presence of the pentylthio group enhances lipophilicity, which may facilitate interactions with various biological targets.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The pentylthio moiety allows for better penetration into hydrophobic regions of proteins, potentially influencing enzyme activity and protein-ligand interactions. This can result in modulation of various biochemical pathways, including those involved in inflammation, apoptosis, and cellular signaling.

1. Enzyme Inhibition

Research indicates that derivatives of benzoic acid, including this compound, can act as enzyme inhibitors. For instance, studies have shown that certain benzoic acid derivatives can inhibit proteasomal and cathepsin activities, which are crucial for protein degradation pathways in cells .

2. Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Preliminary findings suggest low cytotoxicity at certain concentrations, indicating a potential therapeutic window for further exploration .

3. Neuroprotective Effects

Benzoic acid derivatives have been investigated for their neuroprotective properties. For example, compounds similar to this compound have shown promise in protecting against oxidative stress-induced cell death in neuronal models . This suggests potential applications in treating neurodegenerative diseases.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other thio-substituted benzoic acids:

| Compound | Biological Activity | Notable Findings |

|---|---|---|

| 2-(n-Butylthio)benzoic acid | Moderate enzyme inhibition | Similar lipophilicity but shorter alkyl chain impacts activity |

| 2-(n-Hexylthio)benzoic acid | Higher toxicity observed | Longer chain may increase hydrophobic interactions |

| 2-(n-Octylthio)benzoic acid | Enhanced solubility | Increased hydrophobicity could lead to greater bioactivity |

Case Studies

- Proteasome Activity Modulation : A study demonstrated that specific benzoic acid derivatives enhanced proteasome activity in human fibroblasts, suggesting that this compound may similarly influence proteostasis networks .

- Antioxidant Properties : In another investigation, compounds derived from benzoic acids exhibited significant antioxidant activity, which could be beneficial in reducing oxidative stress in cellular systems .

Propriétés

IUPAC Name |

2-pentylsulfanylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2S/c1-2-3-6-9-15-11-8-5-4-7-10(11)12(13)14/h4-5,7-8H,2-3,6,9H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEMSOTZKIKVEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=CC=CC=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.